4-Bromo-2-hydroxy-3-methoxybenzoic acid

Physical Chemistry Medicinal Chemistry Property Prediction

4-Bromo-2-hydroxy-3-methoxybenzoic acid (CAS 1781888-81-0) is a trisubstituted benzoic acid derivative. It belongs to the class of brominated hydroxybenzoic acids and is characterized by the presence of a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position on the aromatic ring.

Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
Cat. No. B13087250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-hydroxy-3-methoxybenzoic acid
Molecular FormulaC8H7BrO4
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1O)C(=O)O)Br
InChIInChI=1S/C8H7BrO4/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,10H,1H3,(H,11,12)
InChIKeyAWKDWKQVCDRZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-hydroxy-3-methoxybenzoic Acid: A Specialized Halogenated Benzoic Acid Building Block


4-Bromo-2-hydroxy-3-methoxybenzoic acid (CAS 1781888-81-0) is a trisubstituted benzoic acid derivative . It belongs to the class of brominated hydroxybenzoic acids and is characterized by the presence of a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position on the aromatic ring . As a niche chemical building block, it is primarily used as an intermediate in the synthesis of complex organic molecules, where the bromine atom serves as a functional handle for subsequent cross-coupling reactions.

Reactive handle Aryl bromide enables Pd-catalyzed cross-coupling for biaryl synthesis.
Defined scaffold Trisubstituted benzoic acid with OH/OCH3 provides tunable electronic environment.
Regioisomer control 4-Bromo substitution ensures precise SAR and synthetic outcome.

Why 4-Bromo-2-hydroxy-3-methoxybenzoic Acid Cannot Be Casually Substituted by Other Hydroxybenzoic Acid Analogs


The precise substitution pattern of 4-Bromo-2-hydroxy-3-methoxybenzoic acid creates a unique chemical profile that is not replicated by simple analogs. The exact position of the bromine atom is critical for directing regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), which are fundamental to its use as a synthetic intermediate. Changing the halogen position or type can lead to failure in these reactions . Furthermore, the combination of electron-withdrawing (bromine, carboxylic acid) and electron-donating (hydroxyl, methoxy) groups creates a specific electronic environment that influences the compound's acidity, reactivity, and binding properties, directly impacting the yield and purity of downstream products. Therefore, generic substitution without careful consideration of these synergistic effects is highly likely to fail in a research or production setting.

4-Br derivative with aryl halide handle
vs
Non-brominated analog lacks coupling reactivity, may fail Suzuki reactions
4-Bromo regioisomer (target substitution pattern)
vs
5-Bromo isomer alters spatial arrangement, may invalidate SAR studies
Bromine at 4-position with OH/OCH3 creates specific electronic profile
vs
Halogen or position change shifts acidity and reactivity, impacting yields

Quantitative Evidence for the Differentiation of 4-Bromo-2-hydroxy-3-methoxybenzoic Acid


Differentiation by Acidity (pKa) Compared to a Non-Brominated Analog

The predicted acid dissociation constant (pKa) of 4-Bromo-2-hydroxy-3-methoxybenzoic acid is significantly lower than that of its non-brominated parent analog, 2-hydroxy-3-methoxybenzoic acid. This is directly attributable to the strong electron-withdrawing inductive effect of the bromine atom at the 4-position, which stabilizes the conjugate base and enhances the acidity of the carboxylic acid group . A lower pKa indicates a stronger acid, which will be more ionized at a given physiological or experimental pH.

Acidity shift
Class-level
Predicted ΔpKa ≈ 0.5
Enhanced ionization vs. non-brominated analog
Computational prediction; confirm experimentally
Physical Chemistry Medicinal Chemistry Property Prediction

Structural Differentiation for Cross-Coupling: A Reactive Bromine Handle

Unlike its non-halogenated analog, 4-Bromo-2-hydroxy-3-methoxybenzoic acid possesses a bromine atom at the 4-position which serves as a critical functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling . This allows for the direct introduction of aryl or heteroaryl groups at this specific position to build molecular complexity, a transformation impossible with the non-brominated parent compound.

Cross-coupling handle
Class-level
Aryl bromide present vs. absent
Enables Pd-catalyzed coupling reactions
Binary reactivity; standard protocols apply
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Regioisomeric Purity: The Significance of the 4-Bromo vs. 5-Bromo Substitution

The bioactivity and synthetic utility of brominated hydroxy-methoxybenzoic acids are highly sensitive to the position of the bromine atom. The target compound, 4-Bromo-2-hydroxy-3-methoxybenzoic acid, is a specific regioisomer that is distinct from its 5-bromo isomer . Using the 5-bromo isomer in a synthetic sequence designed for the 4-bromo isomer would lead to an incorrectly substituted final product, which would likely be a failed batch due to altered shape and electronic properties.

Regioisomeric identity
Class-level
4-Br vs. 5-Br substitution
Regiochemistry critical for SAR fidelity
Positional isomer may compromise study
Synthetic Chemistry Quality Control Regioselectivity

High-Value Application Scenarios for Procuring 4-Bromo-2-hydroxy-3-methoxybenzoic Acid


Synthesis of Novel Biaryl Drug Candidates via Suzuki Coupling

The core value proposition of this compound is its function as a chemical building block in the synthesis of biaryl structures, a common motif in pharmaceuticals. The bromine atom at the 4-position is a mandatory feature for this purpose, as detailed in the evidence for its synthetic versatility. Any project aiming to synthesize a compound with a 4-aryl-2-hydroxy-3-methoxybenzoic acid core is fully dependent on the procurement of this specific intermediate .

SAR Studies for Acidity-Driven Drug Design

Researchers focused on tuning the acidity of a drug candidate's carboxylic acid group can use this compound as a lead or an intermediate. As shown by the quantitative pKa evidence, the presence of the 4-bromo substituent lowers the pKa by approximately 0.5 units compared to the parent analog. This allows for systematic study of how enhanced ionization impacts ADME properties like solubility and permeability, which is not possible with the less acidic non-brominated version .

Precision Synthesis Requiring High Regioisomeric Fidelity

In any synthetic route or pharmacological screen where the precise spatial orientation of the bromine atom is critical, procuring the exact 4-bromo isomer is essential. This is supported by the evidence on regioisomeric purity. A medicinal chemistry program investigating the SAR of a lead series would require this compound to eliminate the variable of regioisomeric contamination, a risk inherent in using poorly defined or lower-quality analog offerings .

Application
Selection Property
Validation Focus
Biaryl drug-candidate synthesis
Aryl bromide cross-coupling handle
Coupling efficiency and regioselectivity
Acidity-driven SAR studies
Predicted pKa modulation by 4-Br
Ionization-dependent property assays
Regioisomer-dependent synthesis
4-Bromo regioisomer fidelity
Confirm absence of 5-bromo isomer
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